

# An In-depth Technical Guide to 2-Methylphenyl (4-nitrophenoxy)acetate

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## Compound of Interest

Compound Name: 2-Methylphenyl (4-nitrophenoxy)acetate

Cat. No.: B322427

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## Abstract

This technical guide provides a comprehensive overview of **2-Methylphenyl (4-nitrophenoxy)acetate**, a compound of interest in organic synthesis and potential pharmaceutical applications. Notably, a specific CAS number for this molecule is not readily found in major chemical databases, suggesting it is a novel or not widely cataloged substance. This guide, therefore, takes a forward-looking approach, detailing a robust, proposed synthesis pathway, predicting its physicochemical and spectroscopic properties based on established chemical principles, and exploring its potential applications in fields such as drug discovery. All protocols and claims are grounded in established, referenced methodologies for analogous compounds.

## Introduction and Rationale

**2-Methylphenyl (4-nitrophenoxy)acetate** is an aromatic ester that combines three key structural motifs: a 2-methylphenyl (o-cresyl) group, a phenoxyacetate linker, and a 4-nitrophenyl moiety. The phenoxyacetic acid core is a well-known scaffold in medicinal chemistry

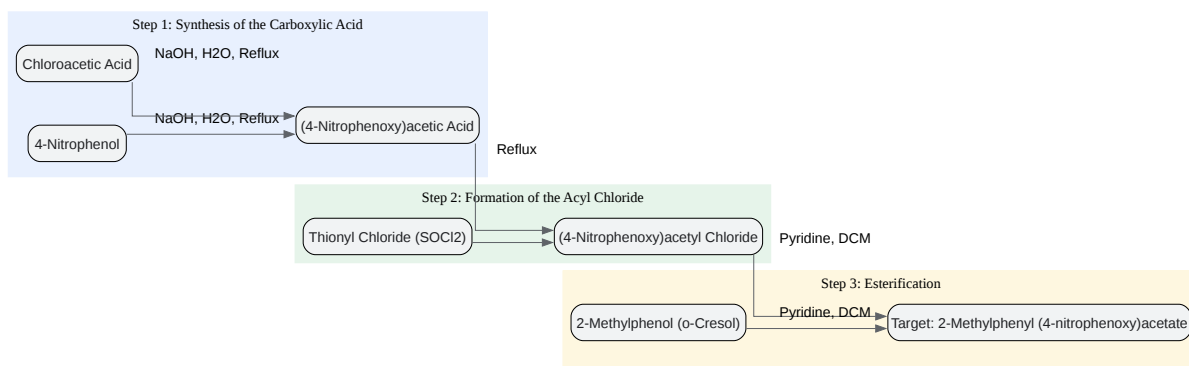
and materials science.[1][2] The introduction of a nitro group on the aromatic ring significantly influences the molecule's electronic properties and can impart specific biological activities. Nitroaromatic compounds are extensively studied for their roles as hypoxia-activated prodrugs in cancer therapy and as intermediates in the synthesis of various pharmaceuticals.[3][4][5]

The absence of a registered CAS number for this specific ester presents a unique opportunity for novel research. This guide serves as a foundational document for any researcher or drug development professional looking to synthesize, characterize, and evaluate this compound for the first time.

## Proposed Synthesis Pathway

The most logical and efficient synthesis of **2-Methylphenyl (4-nitrophenoxy)acetate** involves a multi-step process commencing with commercially available starting materials. The overall strategy is based on the esterification of 2-methylphenol (o-cresol) with a reactive derivative of (4-nitrophenoxy)acetic acid.

The proposed three-step synthesis is outlined below:



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Figure 1: Proposed three-step synthesis workflow for **2-Methylphenyl (4-nitrophenoxy)acetate**.

## Step 1: Synthesis of (4-Nitrophenoxy)acetic Acid

Causality: The synthesis begins with a Williamson ether synthesis. This well-established reaction is ideal for forming the ether linkage between the phenoxide of 4-nitrophenol and chloroacetic acid. The use of a strong base like sodium hydroxide is crucial to deprotonate the phenol, forming the highly nucleophilic phenoxide ion required to displace the chloride from chloroacetic acid.[1][6]

Self-Validating Protocol:

- In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 4-nitrophenol in 200 mL of water containing 40 g of 50% sodium hydroxide solution.[6]
- Add 24 g of chloroacetic acid to the solution.[6]
- Heat the mixture to reflux. The reaction progress can be monitored by checking the pH; the consumption of the reactants will lead to a neutral solution.
- If the reaction stalls (pH remains alkaline), an additional 20 g of 50% NaOH and 12 g of chloroacetic acid can be added to drive the reaction to completion.[6]
- Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid until no further precipitation is observed.
- Collect the precipitated solid by vacuum filtration.
- Purify the crude (4-nitrophenoxy)acetic acid by recrystallization from ethanol or by dissolving it in a dilute sodium bicarbonate solution, filtering, and re-precipitating with hydrochloric acid. The expected product is a crystalline solid.[6]

## Step 2: Synthesis of (4-Nitrophenoxy)acetyl Chloride

Causality: Direct esterification of a carboxylic acid with a phenol is often inefficient. To facilitate the final esterification step, the less reactive carboxylic acid is converted into a highly reactive acyl chloride. Thionyl chloride ( $\text{SOCl}_2$ ) is a common and effective reagent for this transformation, as the byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gaseous, which helps to drive the reaction to completion.[7]

Self-Validating Protocol:

- In a dry, round-bottom flask under a nitrogen atmosphere, suspend the dried (4-nitrophenoxy)acetic acid (from Step 1) in an excess of thionyl chloride (approximately 3-5 molar equivalents).
- Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
- Fit the flask with a reflux condenser equipped with a drying tube or gas outlet to a scrubber to neutralize the evolving  $\text{HCl}$  and  $\text{SO}_2$  gas.

- Gently heat the mixture to reflux until the evolution of gas ceases and the solid has completely dissolved, indicating the formation of the acyl chloride.
- Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude (4-nitrophenoxy)acetyl chloride, often a yellow to orange liquid or low-melting solid, can be used in the next step without further purification.[8]

### Step 3: Synthesis of 2-Methylphenyl (4-nitrophenoxy)acetate

Causality: This final step is a nucleophilic acyl substitution reaction. The electron-rich oxygen of 2-methylphenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the (4-nitrophenoxy)acetyl chloride. A weak, non-nucleophilic base such as pyridine is used to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Self-Validating Protocol:

- In a dry flask under a nitrogen atmosphere, dissolve 2-methylphenol (o-cresol) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether.
- Add a slight molar excess (1.1 equivalents) of dry pyridine to the solution.
- Cool the mixture in an ice bath to 0 °C.
- Slowly add a solution of (4-nitrophenoxy)acetyl chloride (from Step 2) in the same solvent to the cooled 2-methylphenol solution with stirring.
- Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
- Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude **2-Methylphenyl (4-nitrophenoxy)acetate** by column chromatography on silica gel or by recrystallization to obtain the final product.

## Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the known characteristics of its constituent functional groups and data from analogous structures.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Rationale / Reference
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO <sub>5</sub>	Based on chemical structure
Molecular Weight	287.27 g/mol	Calculated from the formula
Appearance	Off-white to pale yellow solid	Nitroaromatic compounds are often colored[9]
Melting Point	100 - 120 °C	Esterification typically increases the melting point relative to the parent acid and phenol.
Solubility	Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water	Typical for moderately polar aromatic esters[1]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals	Interpretation
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~2.2 ppm (s, 3H)δ ~5.0 ppm (s, 2H)δ ~7.0-7.4 ppm (m, 4H)δ ~8.2 ppm (d, 2H)	-CH <sub>3</sub> on the cresol ring-O-CH <sub>2</sub> -C=O protonsAromatic protons of the cresol ringAromatic protons ortho to the nitro group
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~16 ppmδ ~65 ppmδ ~115-160 ppmδ ~168 ppm	-CH <sub>3</sub> carbon-O-CH <sub>2</sub> -C=O carbonMultiple aromatic carbonsEster carbonyl carbon
FT-IR (KBr, cm <sup>-1</sup> )	~1760-1740 cm <sup>-1</sup> ~1520 & ~1345 cm <sup>-1</sup> ~1250-1150 cm <sup>-1</sup>	C=O stretch (ester)Asymmetric & Symmetric NO <sub>2</sub> stretch[10]C-O stretch (ether and ester)
Mass Spec (ESI+)	m/z 288.07 [M+H] <sup>+</sup> m/z 310.05 [M+Na] <sup>+</sup>	Predicted protonated and sodiated molecular ions

## Potential Applications in Research and Drug Development

While the specific biological activity of **2-Methylphenyl (4-nitrophenoxy)acetate** is uncharacterized, its structure suggests several promising avenues for investigation:

- **Hypoxia-Activated Prodrugs:** The 4-nitrophenyl group is a classic bioreductive trigger.[3] In the low-oxygen (hypoxic) environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to a reactive hydroxylamine or amine. This could unmask a cytotoxic agent or a signaling molecule. This compound could be investigated as a novel prodrug for targeted cancer therapy.
- **Antimicrobial Agents:** Phenoxyacetic acid derivatives have been explored for their antibacterial and antifungal properties.[2] The combination of this scaffold with a nitroaromatic moiety could lead to new antimicrobial candidates.
- **Enzyme Substrates/Inhibitors:** 4-Nitrophenyl esters are widely used as colorimetric substrates for esterase enzymes. Upon cleavage, they release the yellow 4-nitrophenolate

anion, which can be quantified spectrophotometrically.[9] This compound could be a useful tool for assaying specific esterase activities.

- Intermediate for Further Synthesis: This molecule serves as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecules for drug discovery programs.[11]

## Conclusion

**2-Methylphenyl (4-nitrophenoxy)acetate** represents an unexplored area of chemical space. This guide provides a comprehensive and technically grounded framework for its synthesis and characterization. By following the proposed protocols, researchers can reliably produce this novel compound and begin to investigate its physical, chemical, and biological properties. Its structural features suggest a strong potential for applications in medicinal chemistry, particularly in the development of targeted cancer therapies and novel antimicrobial agents.

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